molecular formula C12H15NO3 B1409539 (4-Hydroxy-2-methylphenyl)-morpholin-4-yl-methanone CAS No. 1702070-23-2

(4-Hydroxy-2-methylphenyl)-morpholin-4-yl-methanone

Cat. No. B1409539
M. Wt: 221.25 g/mol
InChI Key: KURULOAGVXNQSR-UHFFFAOYSA-N
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Description

4-Hydroxy-2-methylacetophenone is a member of the class of acetophenones that is acetophenone substituted by a hydroxy group at position 4 and a methyl group at position 2 . Its molecular formula is C9H10O2 and it has a molecular weight of 150.1745 .


Molecular Structure Analysis

The molecular structure of 4-Hydroxy-2-methylacetophenone is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

4-Hydroxy-2-methylacetophenone has a melting point of 127°C to 132°C and a boiling point of 313°C . It is soluble in methanol .

Scientific Research Applications

Imaging of LRRK2 Enzyme in Parkinson's Disease

The compound (4-Hydroxy-2-methylphenyl)-morpholin-4-yl-methanone, through its derivative HG-10-102-01, has been investigated for its potential as a PET imaging agent for the LRRK2 enzyme in Parkinson's disease. The synthesis process involved several steps, including O-[11C]methylation, to produce the tracer [11C]HG-10-102-01, which demonstrated high radiochemical purity and specific activity, making it a promising candidate for in vivo imaging of LRRK2 in Parkinson's disease patients (Wang, Gao, Xu, & Zheng, 2017).

Antineoplastic Activity

Novel morpholine conjugated benzophenone analogues, synthesized from (4-Hydroxy-aryl)-aryl methanones, have shown significant anti-proliferative activity against various neoplastic cells, including mouse and human cell lines. These compounds, particularly those with specific substituents on the benzophenone ring, demonstrated potent antimitogenic activity and the ability to induce apoptosis in cancer cells through caspase-activated DNase, highlighting their potential as antineoplastic agents (Al‐Ghorbani et al., 2017).

Antioxidant Properties

The synthesis and evaluation of antioxidant properties of derivatives of (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone, including compounds with morpholine structures, have shown promising antioxidant activities. These compounds were assessed through various assays and compared to standard antioxidants, revealing their effective radical scavenging and antioxidant capabilities, making them potential candidates for further research in oxidative stress-related conditions (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).

Synthetic Methodologies

Research into synthetic methodologies involving morpholine derivatives has led to the development of efficient synthetic routes and the exploration of their chemical properties. For instance, the microwave-assisted synthesis of mono- and disubstituted 4-Hydroxyacetophenone derivatives via Mannich reaction has been optimized, offering a more environmentally friendly and efficient approach to synthesizing these compounds, which could have implications in various fields of chemistry and pharmacology (Aljohani et al., 2019).

Safety And Hazards

While specific safety and hazard information for “(4-Hydroxy-2-methylphenyl)-morpholin-4-yl-methanone” is not available, related compounds like 5-tert-Butyl-4-hydroxy-2-methylphenyl sulfide can cause eye, skin, and respiratory tract irritation . Chronic exposure may cause liver damage .

properties

IUPAC Name

(4-hydroxy-2-methylphenyl)-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-9-8-10(14)2-3-11(9)12(15)13-4-6-16-7-5-13/h2-3,8,14H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KURULOAGVXNQSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)C(=O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Hydroxy-2-methyl-phenyl)-morpholin-4-yl-methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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